molecular formula C12H11N5O B7765355 CID 101475

CID 101475

Cat. No. B7765355
M. Wt: 241.25 g/mol
InChI Key: IPWAAMAWIAQLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101475 is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Studying Biological Processes : CID is a valuable tool to study various biological processes, particularly in cellular contexts where classical genetic interference methods are not viable. It allows for reversible and spatiotemporal control of protein function within cells (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation and Editing : Recent advancements include the development of PROTAC-CID platforms for inducible gene regulation and editing in mammals. This system allows for fine-tuning gene expression and multiplexing biological signals, offering a versatile toolbox for chemically inducible gene regulation (Ma et al., 2023).

  • Protein-Protein Interactions and Localization : CID has been used to control protein localization in living cells with high precision. A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation of protein-protein interactions with light (Aonbangkhen et al., 2018).

  • Solving Cell Biology Problems : CID techniques have been crucial in understanding lipid second messengers and small GTPases. It helps in explaining the signaling paradox and has led to improved specificity and novel applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).

  • Direct Protein Identification from Cells and Tissues : CID combined with MALDI post-source decay/collision-induced dissociation and bioinformatics has been used for direct protein identification in cells and tissues, which aids in drug target discoveries (Pevsner et al., 2007).

  • Water Use Efficiency and Productivity in Barley : CID, specifically carbon isotope discrimination, has been applied in agriculture to select barley genotypes with higher water use efficiency and productivity (Anyia et al., 2007).

  • Bioinformatics Tools : A computational tool named 'cid' has been developed to process DNA fragments for the detection of microsatellites and design primer pairs for their amplification, optimizing data processing in genomics research (Freitas, Martins, & Galetti, 2008).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-7-6-10(18)16-11(13-7)17-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H3,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWAAMAWIAQLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.